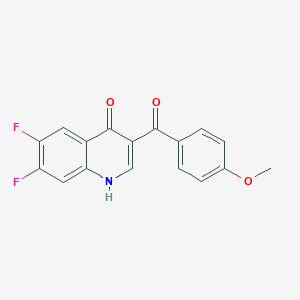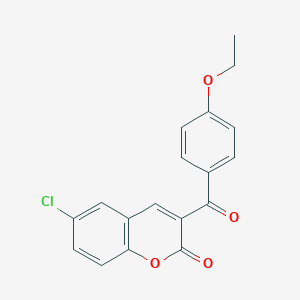
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been studied in recent years due to its potential applications in the medical and scientific fields. This compound has a unique structure, which allows it to interact with many different types of molecules, making it a valuable tool for research.
作用机制
The exact mechanism of action of 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as cyclooxygenase-2, to inhibit their activity. In addition, this compound is thought to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, to produce its anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
实验室实验的优点和局限性
The advantages of using 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound is easily synthesized, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical pathways may not be fully understood. Additionally, this compound may be toxic at high concentrations, so it should be used with caution.
未来方向
The potential future directions for 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include further research into its mechanism of action, its effects on certain biochemical pathways, and its potential use as an imaging agent for the detection of tumors. Additionally, further research into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent, should be explored. Finally, further research into the synthesis methods of this compound should be conducted in order to improve the yield and cost-effectiveness of its production.
合成方法
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most commonly used method is a three-step synthesis process that involves the reaction of 4-methoxybenzoyl chloride with 6,7-difluoro-1,4-dihydroquinolin-4-one in the presence of a base. This reaction yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl bromide, and the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl isocyanate.
科学研究应用
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in the medical and scientific fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of certain diseases. Additionally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
属性
IUPAC Name |
6,7-difluoro-3-(4-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-10-4-2-9(3-5-10)16(21)12-8-20-15-7-14(19)13(18)6-11(15)17(12)22/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDQLCILRTQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6462913.png)

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6462924.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462943.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)

